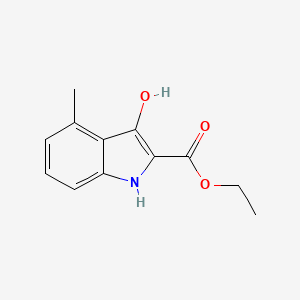

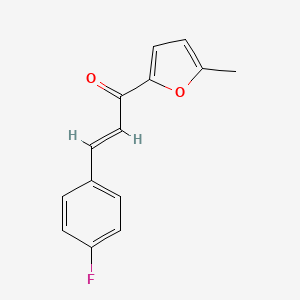

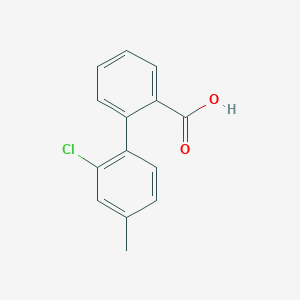

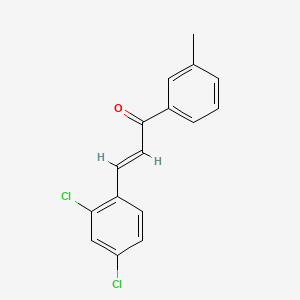

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers. To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .Wissenschaftliche Forschungsanwendungen

Antiviral Research

A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, with one compound showing significant activity, highlighting the potential for these derivatives in antiviral therapy (Chunshen Zhao et al., 2006). Another study synthesized derivatives to assess their activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), identifying compounds with micromolar activities against these viruses (A. Ivashchenko et al., 2014).

Mechanistic Studies

Research into the cyclisation mechanisms of indolo oxime ethers to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates used 1H NMR spectroscopy to elucidate the reaction process, demonstrating the compound's utility in studying organic reaction mechanisms (Kylie A. Clayton et al., 2008).

Anti-Inflammatory Research

A novel series of ethyl 5-hydroxyindole-3-carboxylate derivatives were designed and synthesized, targeting the inhibition of human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotriene biosynthesis. This study highlights the compound's relevance in the development of anti-inflammatory drugs (A. Peduto et al., 2014).

Photochemical Synthesis

The photochemical synthesis of 2,3-homoindoles from ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates showcases the application of ethyl indole derivatives in synthesizing complex molecular structures, offering potential pathways for the synthesis of novel indole-based compounds (Masazumi Ikeda et al., 1974).

Wirkmechanismus

Target of Action

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)9-7(2)5-4-6-8(9)13-10/h4-6,13-14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNNDCUHYBVEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)